REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][O:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8]>C1(C)C=CC=CC=1>[CH3:16][O:15][C:14]1[C:5]2[O:4][CH2:3][CH2:2][NH:1][C:7](=[O:8])[C:6]=2[CH:11]=[CH:12][CH:13]=1
|
Name
|
methyl 2-[(2-aminoethyl)oxy]-3-(methyloxy)benzoate
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
NCCOC1=C(C(=O)OC)C=CC=C1OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(NCCOC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |